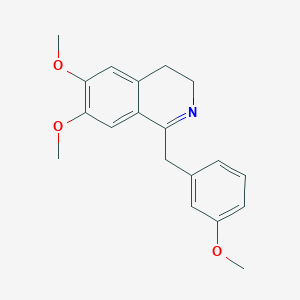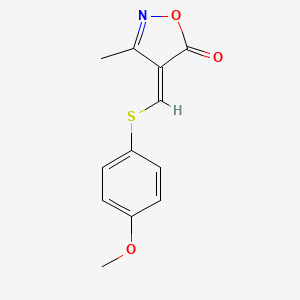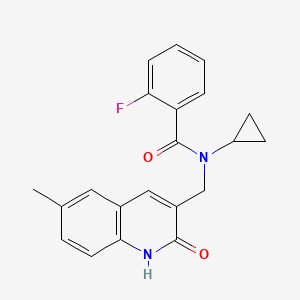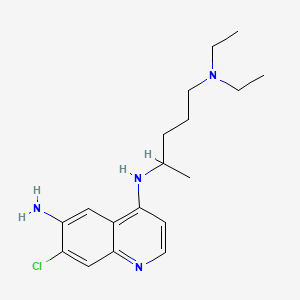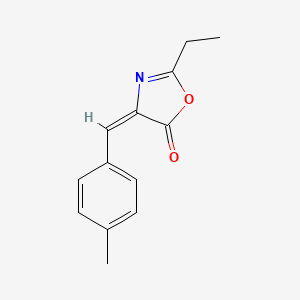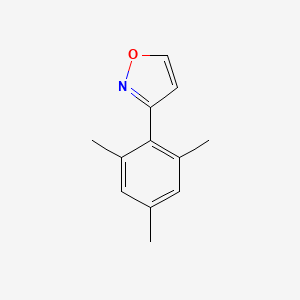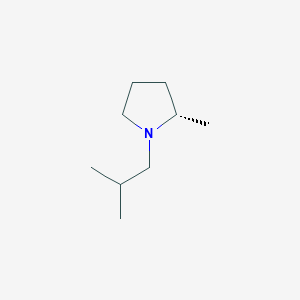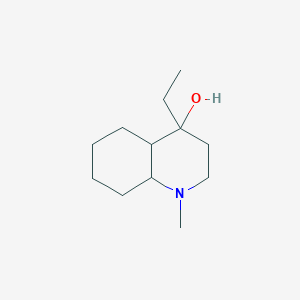![molecular formula C11H10ClNO B12895236 Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- CAS No. 104422-25-5](/img/structure/B12895236.png)
Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylcycloheptanone with a chlorinating agent such as thionyl chloride, followed by cyclization with a suitable amine to form the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Aplicaciones Científicas De Investigación
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group instead of a dimethyl group.
Uniqueness
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its combination of a cycloheptane ring with a pyrrole moiety makes it a valuable compound for various research applications.
Propiedades
Número CAS |
104422-25-5 |
|---|---|
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
6-chloro-1,3-dimethylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C11H10ClNO/c1-7-9-5-3-8(12)4-6-10(9)13(2)11(7)14/h3-6H,1-2H3 |
Clave InChI |
RUEWZCKQOMEXGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC=C2N(C1=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
